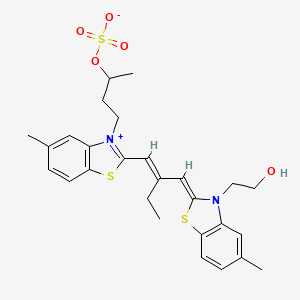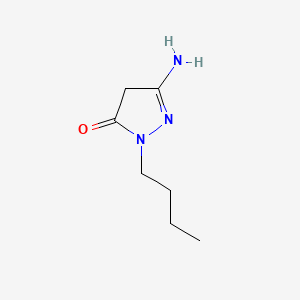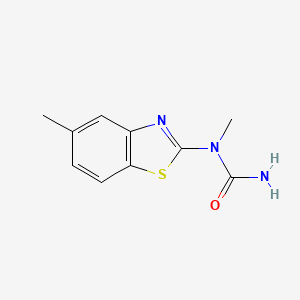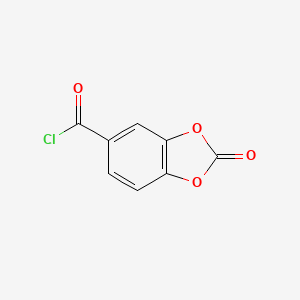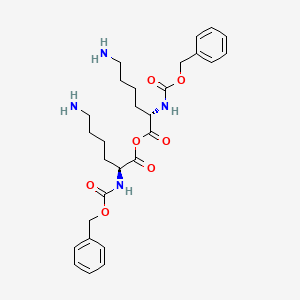
Benzyloxycarbonyl lysine anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl lysine anhydride is a derivative of lysine, an essential amino acid. It is a compound that reacts with anhydride in a nucleophilic substitution reaction (acylation) and reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .
Synthesis Analysis
The synthesis of Benzyloxycarbonyl lysine anhydride can be carried out by allowing the N-carboxy anhydride of the α-amino acid to react with the amine-terminated polybutadiene . N ε-benzyloxycarbonyl-L-lysine N-carboxy anhydride [lys(Z)-NCA] was prepared in 89.5% yield according to the literature method .Molecular Structure Analysis
The structure of these block copolymers was estimated using the relation between the helix-coil transition temperature and the number-average molecular weight . The morphology of the membrane specimens was investigated by wide-angle X-ray diffraction and electron microscopy .Chemical Reactions Analysis
Benzyloxycarbonyl lysine anhydride reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Conformational Study
Benzyloxycarbonyl lysine anhydride has been utilized in the synthesis of specific polymers. A study by Yamamoto and Hayakawa (1972) focused on the synthesis and conformational study of poly(Nϵ‐benzyl‐L‐lysine) and its benzyloxycarbonyl derivative. This research explored the solvent and pH-induced conformational changes in these polymers, highlighting the influence of the benzyl group on polymer behavior.
2. Facilitating Chemical Modifications in Amino Acids
Shin et al. (1987) demonstrated the use of benzyloxycarbonyl lysine anhydride in the synthesis of basic N-carboxy α-dehydroamino acid anhydrides (ΔNCA), derived from benzyloxycarbonyl-aminoaldehydes and N-Cbz-2-(diethoxyphosphinyl) glycine esters (Shin, Obara, Segami, & Yonezawa, 1987). This method facilitated the conversion of Cbz as Nα-protecting group in DHA to Boc via ΔNCA.
3. Genetic Encoding and Protein Conjugation
Incorporation of a modified benzyloxycarbonyl lysine derivative into proteins for creating chemical and light-induced conjugates was studied by Yamaguchi et al. (2016). They designed a novel derivative doubly functionalized with amino and azido substituents, demonstrating its applicability in creating protein conjugates (Yamaguchi et al., 2016).
4. Application in Polymer Chemistry
Dijk-Wolthuis et al. (1997) researched the synthesis and characterization of poly‐L‐lysine with controlled low molecular weight using N-Carboxy-(N e -benzyloxycarbonyl)-L-lysine anhydride (Dijk-Wolthuis et al., 1997). This study provided valuable insights into polymer synthesis techniques.
5. Biocompatibility and Biodegradability in Tissue Engineering
Jun-yan et al. (2007) highlighted the synthesis and characterization of 3-Nɛ-benzyloxycarbonyl-L-lysyl-morpholine-2,5-dione, emphasizing its potential applications in tissue engineering and as controlled-drug-release carriers due to its biocompatibility and biodegradability (Jun-yan et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibenzyloxycarbonyl-lysine anhydride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

